2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Description
2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a conformationally constrained bicyclic amino acid derivative. Its structure features a fused bicyclo[2.1.1]hexane scaffold with a benzoyl group at the nitrogen atom and a carboxylic acid moiety at the 1-position. This compound is of significant interest in medicinal chemistry and peptide research due to its ability to enforce rigid spatial arrangements, thereby modulating peptide backbone conformations and enhancing metabolic stability .
Key physicochemical properties include:
- Molecular formula: C₁₃H₁₃NO₃ (exact mass varies with substituents).
- Structural features: A strained cyclobutane ring fused to a pyrrolidine-like system, with a benzoyl group introducing steric bulk and hydrophobicity.
- Applications: Used in the synthesis of peptidomimetics, enzyme inhibitors, and bioactive probes .
Properties
IUPAC Name |
2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-11(10-4-2-1-3-5-10)14-8-9-6-13(14,7-9)12(16)17/h1-5,9H,6-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYOJLXLGJTEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(N(C2)C(=O)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the benzoyl and carboxylic acid groups. Common synthetic routes may include:
Condensation reactions: These reactions often involve the use of benzoyl chloride and a suitable amine precursor to form the bicyclic structure.
Carboxylation reactions: The carboxylic acid group can be introduced through reactions with carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding these mechanisms is crucial for its application in various fields.
Comparison with Similar Compounds
Table 1: Structural Comparison of Bicyclic Amino Acid Derivatives
A. Conformational Rigidity
- The [2.1.1] bicyclo system in 2-benzoyl-2-azabicyclohexane-1-carboxylic acid introduces significant ring strain, leading to restricted bond angles (e.g., C(20)–C(30)–C(40) angle distortion) compared to proline or larger bicyclo systems like [2.2.1]heptane derivatives .
- Larger bicyclo systems (e.g., [2.2.1]heptane) exhibit reduced strain, allowing greater flexibility in peptide backbone conformations .
B. Solubility and Stability
- Hydrochloride salts (e.g., 7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride) enhance aqueous solubility compared to free carboxylic acids .
- Bulky substituents like benzoyl or Fmoc groups increase hydrophobicity, improving membrane permeability but reducing solubility in polar solvents .
Research Findings and Trends
Recent studies highlight the following:
Peptidomimetic Design : The [2.1.1] bicyclo system outperforms proline in stabilizing β-turn structures in cyclic peptides, as shown in X-ray crystallography studies .
Metabolic Stability : Benzoyl-substituted derivatives exhibit prolonged half-lives in hepatic microsomal assays compared to unsubstituted analogues .
Diversity-Oriented Synthesis : New derivatives like 4-bromo-bicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2090553-35-6) are emerging as versatile intermediates for cross-coupling reactions .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid?
- Methodological Answer : The compound can be synthesized via ester hydrolysis of its methyl ester derivative (e.g., Methyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate, CAS 77422-38-9), followed by deprotection under acidic or basic conditions. Protecting group strategies, such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), are critical for stabilizing the bicyclic scaffold during synthesis. For example, Boc-protected analogs (e.g., CAS 127926-24-3) require trifluoroacetic acid (TFA) for deprotection, while Fmoc derivatives (e.g., CAS 1936396-62-1) use piperidine .
Q. How is the bicyclic structure of this compound confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for verifying the bicyclo[2.1.1]hexane scaffold. Key spectral markers include distinct coupling constants for bridgehead protons and downfield shifts of carboxylic acid protons. X-ray crystallography provides definitive structural confirmation, as seen in related bicyclohexane derivatives (e.g., 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid, CAS 141046-52-8) .
Q. What role does the bicyclo[2.1.1]hexane system play in modulating conformational rigidity?
- Methodological Answer : The bicyclic framework imposes significant steric constraints, reducing rotational freedom and stabilizing specific conformations. This rigidity enhances hydrophobic interactions and minimizes aggregation in peptide synthesis, as demonstrated in methanoproline analogs (e.g., Boc-2,4-methanoproline). Computational studies (e.g., molecular dynamics simulations) can quantify energy barriers for ring puckering .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for bicyclo[2.1.1]hexane derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from impurities or diastereomerism. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and chiral chromatography (e.g., HPLC with a chiral stationary phase) to isolate enantiomers. Cross-validation with X-ray structures, as seen in bicyclohexane-carboxylic acid derivatives (e.g., EN300-27737171), is critical .
Q. What mechanistic insights explain the reactivity of the benzoyl group in this compound?
- Methodological Answer : The benzoyl group undergoes nucleophilic acyl substitution under basic conditions. Kinetic studies using pH-dependent UV-Vis spectroscopy or -labeling can track hydrolysis rates. Comparative studies with analogs (e.g., 2-Benzoylbenzoic acid, CAS 85-52-9) reveal steric effects from the bicyclic system on reaction pathways .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize the geometry of the bicyclic core, while molecular docking (e.g., AutoDock Vina) screens for binding affinity to enzymes like prolyl oligopeptidase. Free-energy perturbation (FEP) simulations quantify binding energies, validated by experimental IC values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
